Acétochloro-alpha-D-mannose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

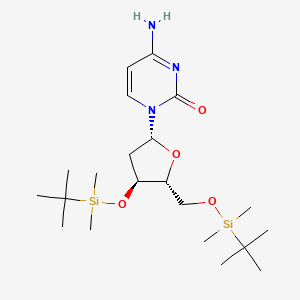

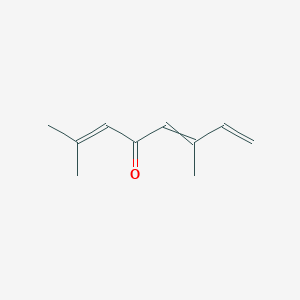

It is a crystalline powder with a molecular formula of C14H19ClO9 and a molecular weight of 366.75 . This compound is primarily used in research and has applications in various scientific fields.

Applications De Recherche Scientifique

Acetochloro-alpha-D-mannose has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various mannose derivatives and glycosides.

Biology: It serves as a tool for studying carbohydrate metabolism and glycosylation processes.

Medicine: Research on acetochloro-alpha-D-mannose contributes to the development of therapeutic agents targeting mannose-specific pathways.

Industry: It is used in the production of mannose-based polymers and other industrial chemicals

Mécanisme D'action

Target of Action

Acetochloro-alpha-D-mannose is a derivative of mannose . Mannose is known to interact with mannose receptors, which are often overexpressed in the tumor microenvironment . In the context of hepatocytes, D-mannose has been shown to regulate lipid metabolism via the PI3K/Akt/mTOR signaling pathway .

Mode of Action

D-mannose has been shown to regulate lipid metabolism in hepatocytes by interacting with the PI3K/Akt/mTOR signaling pathway . This interaction can lead to changes in the expression of various genes related to fatty acid oxidation and lipogenesis .

Biochemical Pathways

The PI3K/Akt/mTOR signaling pathway is a key biochemical pathway affected by D-mannose . This pathway plays a crucial role in regulating cell growth, proliferation, and survival. In the context of hepatocytes, D-mannose has been shown to rescue ethanol-mediated reduction of fatty acid oxidation genes (PPARα, ACOX1, CPT1) and elevation of lipogenic genes (SREBP1c, ACC1, FASN) .

Pharmacokinetics

It is known to be soluble in water, chloroform, and ether This suggests that it may have good bioavailability

Result of Action

The result of D-mannose action in hepatocytes is a significant attenuation of hepatic steatosis, especially hepatocyte lipid deposition . This is achieved through the regulation of lipid metabolism, specifically by rescuing ethanol-mediated reduction of fatty acid oxidation genes and elevation of lipogenic genes .

Action Environment

The action of Acetochloro-alpha-D-mannose may be influenced by various environmental factors. For instance, its solubility in water suggests that it may react in aqueous environments . Additionally, its stability may be affected by temperature, as it is recommended to be stored at -20° C

Analyse Biochimique

Biochemical Properties

Acetochloro-alpha-D-mannose plays a role in biochemical reactions, particularly in the hexosamine biosynthetic pathway . This pathway increases levels of the metabolite N-acetylglucosamine-6-phosphate (GlcNAc-6P), which binds to AMP-activated protein kinase (AMPK) to facilitate its phosphorylation . This interaction with enzymes and proteins is crucial for the regulation of various cellular processes.

Cellular Effects

The effects of Acetochloro-alpha-D-mannose on cells are primarily related to its role in mannose metabolism. For instance, it has been shown that changes in the concentration of mannose can regulate some metabolic processes in cells . In particular, mannose metabolism influences lipid and protein metabolism, affecting the biochemical composition of various cell components .

Molecular Mechanism

The molecular mechanism of action of Acetochloro-alpha-D-mannose involves its metabolism in the hexosamine biosynthetic pathway . The metabolite GlcNAc-6P, produced from this pathway, binds to AMPK, facilitating its phosphorylation by LKB1 . This phosphorylation activates AMPK, which then influences various cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of Acetochloro-alpha-D-mannose in laboratory settings are not well-documented. D-mannose, a related compound, has been studied extensively. For instance, D-mannose used for up to 6 months significantly reduced the risk of recurrent infection in non-pregnant women compared with no treatment .

Dosage Effects in Animal Models

While specific studies on Acetochloro-alpha-D-mannose dosage effects in animal models are limited, research on D-mannose provides some insights. D-mannose has been shown to inhibit tumor growth and enhance tumor response to chemotherapy in mouse primary cancer models .

Metabolic Pathways

Acetochloro-alpha-D-mannose is involved in the hexosamine biosynthetic pathway . This pathway increases the levels of the metabolite GlcNAc-6P, which plays a crucial role in the regulation of various cellular processes .

Transport and Distribution

Mannose, a related compound, is known to be rapidly absorbed and reaches peripheral organs in about 30 minutes . It is eventually eliminated through the kidneys and into the urinary tract .

Subcellular Localization

The subcellular localization of Acetochloro-alpha-D-mannose is not well-studied. Rna localization, a related process, has been extensively researched. RNAs can aggregate in distinct patterns within various cellular compartments, such as protrusions, RNA foci, cell membrane, nuclear envelope, and polarization

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Acetochloro-alpha-D-mannose is synthesized through the acetylation of mannose followed by chlorination. The process involves the following steps:

Acetylation: Mannose is treated with acetic anhydride in the presence of a catalyst such as pyridine to form tetra-O-acetyl-D-mannose.

Industrial Production Methods

While specific industrial production methods for acetochloro-alpha-D-mannose are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Types of Reactions

Acetochloro-alpha-D-mannose undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl groups, amines, or thiols, to form various derivatives.

Hydrolysis: In the presence of water, acetochloro-alpha-D-mannose can hydrolyze to form mannose and acetic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide (NaOH), ammonia (NH3), and thiols. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.

Major Products

Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with NaOH would yield mannose and sodium acetate.

Hydrolysis: The primary products are mannose and acetic acid.

Comparaison Avec Des Composés Similaires

Similar Compounds

Acetobromo-alpha-D-mannose: Similar to acetochloro-alpha-D-mannose but with a bromine atom instead of chlorine.

Acetoiodo-alpha-D-mannose: Contains an iodine atom instead of chlorine.

Acetofluoro-alpha-D-mannose: Contains a fluorine atom instead of chlorine.

Uniqueness

Acetochloro-alpha-D-mannose is unique due to its specific reactivity and the presence of the chlorine atom, which influences its chemical behavior and applications. The chlorine atom makes it more reactive in substitution reactions compared to its bromine, iodine, and fluorine counterparts .

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-chlorooxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWPSIUIJNAJDV-DGTMBMJNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)Cl)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

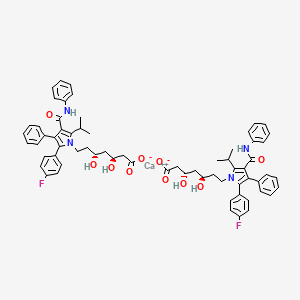

![Calcium;7-[2,3-diphenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B1141746.png)